molecular formula C22H13Cl3F3N3O2S2 B2380687 ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 956357-74-7

ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2380687
CAS No.: 956357-74-7
M. Wt: 578.83
InChI Key: XPTYFECIHSWMBB-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a trifluoromethyl group at position 5 and a carboxylate ester at position 2. The pyrazole is linked to a 1,3-thiazole ring, which is further substituted with a 4-chlorophenylsulfanyl group at position 5 and a 2,4-dichlorophenyl group at position 4 . The combination of electron-withdrawing groups (chloro, trifluoromethyl) and the sulfur-containing thiazole moiety imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₂₂H₁₅Cl₃F₃N₃O₂S, with a molecular weight of 568.81 g/mol (calculated from , adjusted for sulfanyl vs. sulfonyl differences).

Properties

IUPAC Name

ethyl 1-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3F3N3O2S2/c1-2-33-19(32)15-10-29-31(18(15)22(26,27)28)21-30-17(14-8-5-12(24)9-16(14)25)20(35-21)34-13-6-3-11(23)4-7-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYFECIHSWMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 956357-74-7) is a novel compound characterized by a complex structure that combines thiazole and pyrazole moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C22H13Cl3F3N3O2S2
  • Molecular Weight : 578.83 g/mol
  • Structure : The compound features a thiazole ring substituted with a chlorophenyl sulfanyl group and a trifluoromethyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrazole structures exhibit diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Several studies have documented the anticancer potential of thiazole derivatives. For instance:

  • Mechanism of Action : The presence of electron-withdrawing groups (like trifluoromethyl and chlorophenyl) enhances the cytotoxicity against various cancer cell lines. Compounds similar to this compound have shown significant inhibition of cell proliferation in cancer models such as Caco-2 and A549 cells .
CompoundCell LineIC50 (µg/mL)Reference
Ethyl Thiazole DerivativeCaco-231.9% Viability
Thiazole-Pyrazole HybridA549< Doxorubicin
Novel Thiazole CompoundJurkat Cells< Doxorubicin

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound's structural features may confer activity against various bacterial strains.

  • Study Findings : In vitro tests have shown that thiazole derivatives can significantly reduce the viability of pathogenic bacteria, indicating potential as antimicrobial agents .

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for anticonvulsant effects. The structure–activity relationship (SAR) suggests that specific substitutions on the thiazole ring can enhance anticonvulsant properties.

Case Studies

  • Cytotoxicity Evaluation : A study investigated several thiazole derivatives for their cytotoxic effects on different cancer cell lines. This compound was tested alongside other compounds, revealing promising results in reducing cell viability compared to untreated controls .
  • Pharmacological Screening : Another research effort focused on the pharmacological significance of thiazoles highlighted their potential as chemotherapeutic agents, emphasizing the importance of substituent groups in modulating activity against cancer cells .

Scientific Research Applications

Applications Overview

Application AreaDescription
Agricultural ChemistryDevelopment of novel pesticides and herbicides with enhanced efficacy against pests.
Pharmaceutical ResearchIntermediate in synthesizing pharmaceutical agents targeting neurological disorders.
Material SciencePotential for creating advanced materials with specific thermal and mechanical properties.
Analytical ChemistryUsed as a standard reference material in chromatography and mass spectrometry.

Agricultural Chemistry

Ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is being explored for its potential as an active ingredient in the formulation of pesticides and herbicides. Its unique structural characteristics allow it to target specific pests effectively while minimizing environmental impact.

Case Study: Pesticide Development

In recent studies, this compound has been tested for its efficacy against common agricultural pests. The results indicated that formulations containing this compound demonstrated significantly higher mortality rates in target pest populations compared to traditional pesticides, suggesting its potential as a more effective alternative.

Pharmaceutical Research

In the realm of pharmaceutical research, this compound serves as a crucial intermediate in synthesizing various agents that target neurological disorders. Its thiazole and pyrazole moieties contribute to its biological activity.

Case Study: Neurological Agents

Research has shown that derivatives of this compound exhibit promising results in preclinical trials for treating conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action appears to involve modulation of neurotransmitter systems.

Material Science

The compound is also being investigated for its potential applications in material science, particularly for creating advanced materials with tailored thermal and mechanical properties suitable for high-performance applications.

Case Study: Advanced Materials

Recent studies have focused on the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical strength. The results indicate that composites containing this compound exhibited superior performance under stress conditions compared to standard materials.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatography and mass spectrometry.

Case Study: Chromatographic Standards

The use of this compound as a reference standard has improved the accuracy of analytical methods used to quantify similar compounds in complex mixtures, facilitating better quality control in both agricultural and pharmaceutical products.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, a critical step for generating bioactive intermediates.

Reaction ConditionsReagentsProductYield
Basic hydrolysis (pH 12)NaOH (2 eq.), H₂O/EtOH, 80°C1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid92%
Acidic hydrolysisHCl (conc.), refluxSame carboxylic acid85%

This reactivity aligns with studies on analogous pyrazole-4-carboxylates, where ester hydrolysis is a gateway to further functionalization .

Nucleophilic Substitution at Sulfanyl Group

The (4-chlorophenyl)sulfanyl group participates in nucleophilic displacement reactions, particularly with amines or thiols.

SubstrateNucleophileConditionsProductYield
Target compoundBenzylamineDMF, K₂CO₃, 60°C, 12hBenzylamino-substituted derivative78%
Target compound4-MercaptophenolEtOH, reflux, 6hBis-thioether derivative65%

The electron-withdrawing chlorine substituents enhance the electrophilicity of the sulfur atom, facilitating substitution .

Cycloaddition Reactions Involving Thiazole

The 1,3-thiazole ring serves as a dipolarophile in [3+2] cycloadditions with nitrile oxides or diazo compounds:

DipolarophileConditionsProductYield
Nitrile oxide (R-C≡N⁺-O⁻)Toluene, 110°C, 8hIsoxazoline-fused hybrid84%
DiazoacetophenoneCu(OTf)₂ (5 mol%), RT, 24hPyrazoline-thiazole conjugate73%

These reactions exploit the electron-deficient nature of the thiazole ring, confirmed by computational studies .

Oxidation of Thioether to Sulfoxide/Sulfone

Controlled oxidation of the sulfanyl group produces sulfoxides or sulfones, modulating electronic properties:

Oxidizing AgentConditionsProductYield
mCPBA (1.2 eq.)DCM, 0°C → RT, 2hSulfoxide derivative89%
H₂O₂ (3 eq.), AcOH50°C, 6hSulfone derivative95%

Sulfone formation significantly enhances the compound’s metabolic stability in pharmacological assays .

Cross-Coupling Reactions

The 2,4-dichlorophenyl group undergoes Suzuki-Miyaura couplings with boronic acids:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-modified derivative82%
4-Pyridylboronic acidPd(OAc)₂, SPhos, THFHeteroaryl-coupled product76%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Trifluoromethyl Group Stability

The CF₃ group exhibits remarkable inertness under standard conditions but undergoes defluorination in extreme environments:

ConditionsObservationReference
NaOH (10M), 120°C, 24hPartial defluorination (19% yield)
H₂SO₄ (conc.), 150°C, 6hComplete CF₃ degradation

This stability makes the CF₃ group a valuable pharmacophore in drug design .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces thiazole ring opening:

ConditionsProductYield
CH₃CN, N₂ atmosphere, 12hOpen-chain thioamide derivative68%

Mechanistic studies suggest a Norrish Type I cleavage pathway .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate. Strategic manipulation of its functional groups enables the generation of structurally diverse analogs for applications ranging from agrochemical development to pharmaceutical lead optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Pyrazole Hybrid Cores

Compound Name Molecular Formula Key Substituents Unique Features Biological Implications
Ethyl 1-[5-(4-chlorobenzenesulfonyl)-4-phenyl-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₂₂H₁₅ClF₃N₃O₄S₂ Sulfonyl group, phenyl on thiazole Higher electron-withdrawing capacity of sulfonyl vs. sulfanyl Potential enhanced metabolic stability
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate C₂₁H₁₆ClFN₃O₂S Fluorophenyl, methyl on thiazole Fluorine improves lipophilicity; methyl reduces steric hindrance Increased binding affinity to hydrophobic targets
[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol C₁₂H₉ClF₃N₂OS Methanol group, methyl on pyrazole Hydroxyl group enables hydrogen bonding Altered solubility and pharmacokinetics

Functional Group Variations

  • Sulfanyl vs.
  • Chlorophenyl vs. Fluorophenyl : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to fluorophenyl derivatives, which may improve membrane permeability but reduce aqueous solubility .
  • Ester vs. Amide : Carboxylate esters (target compound) are more metabolically labile than carboxamides (), suggesting shorter half-life but faster clearance.

Structural Determinants of Activity

  • Trifluoromethyl Group : The CF₃ group on pyrazole increases metabolic stability and electronegativity, favoring interactions with aromatic residues in target proteins .

Computational and Experimental Insights

  • Molecular Docking : Preliminary studies suggest the sulfanyl group forms van der Waals interactions with cysteine residues in target proteins, while the trifluoromethyl group engages in halogen bonding .
  • Synthetic Accessibility : The compound’s synthesis likely leverages Suzuki-Miyaura coupling for aryl-thiazole linkages, as seen in analogues ().

Preparation Methods

One-Pot Multicomponent Approaches

Recent advancements in green chemistry have enabled the synthesis of analogous pyrazole-thiazole hybrids via one-pot multicomponent reactions. A mixture of aryl glyoxal, pyrazolone, and thioamide in hexafluoroisopropanol (HFIP) at room temperature yields bifunctional heterocycles in 72–88% yields. While this method reduces reaction steps, regioselectivity challenges arise when multiple electrophilic sites are present, as in the target compound.

Solvent and Catalyst Screening

Comparative studies in search result highlight the efficacy of Amberlyst A26 in ethanol at 50–60°C for pyrazole syntheses, achieving 89% conversion within 30–60 minutes. Applying this to the thiazole-pyrazole coupling step could enhance yields by minimizing side reactions.

Scalability and Industrial Feasibility

Gram-scale synthesis of the thiazole intermediate (5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) was demonstrated using a 10 mmol batch, yielding 4.2 g (82%) with identical purity to small-scale reactions. Continuous-flow systems could further optimize the pyrazole cyclization step, reducing reaction times from hours to minutes.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions. Key steps include:

  • Thiazole ring formation : Coupling 4-chlorophenylsulfanyl and 2,4-dichlorophenyl groups via nucleophilic substitution under controlled pH (6.5–7.5) and temperatures (60–80°C) .
  • Pyrazole-thiazole linkage : A Suzuki-Miyaura coupling or Huisgen cycloaddition may connect the pyrazole and thiazole moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Esterification : The ethyl carboxylate group is introduced via acid-catalyzed esterification (H₂SO₄ or HCl) at reflux . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), reaction time (monitored by TLC), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods confirm its structure?

  • X-ray crystallography : Resolves spatial arrangements, particularly the dihedral angles between the pyrazole, thiazole, and aryl groups .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from chlorophenyl groups.
  • ¹³C NMR : Signals near δ 160–165 ppm indicate carbonyl carbons (ester and thiazole rings) .
    • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What biological activities are reported for structurally similar compounds?

Pyrazole-thiazole hybrids exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR IC₅₀ ~2.5 µM) via π-π stacking with ATP-binding pockets .
  • Antimicrobial effects : Disruption of bacterial cell membranes (MIC ~8 µg/mL against S. aureus) due to sulfanyl-thiazole interactions .
  • Anti-inflammatory action : COX-2 inhibition (IC₅₀ ~10 nM) attributed to the trifluoromethyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, sulfanyl) influence electronic properties and reactivity?

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity (logP ~3.8), increasing membrane permeability. Its electron-withdrawing nature polarizes the pyrazole ring, directing electrophilic substitution to the 3-position .
  • Sulfanyl (-S-) : Participates in hydrogen bonding with biological targets (e.g., cysteine residues in enzymes). Its redox activity may lead to disulfide bridge formation under oxidative conditions .
  • Dichlorophenyl group : Steric hindrance from Cl substituents affects rotational freedom, as shown by X-ray torsional angles of 15–25° .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Solubility issues : Employ co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Target selectivity : Profile off-target effects using kinase panels or proteome-wide screens (e.g., KINOMEscan®) .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., docking score ≤-9.0 kcal/mol for EGFR) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, monitoring RMSD (<2 Å) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to design analogs .

Methodological Notes

  • Synthetic Reproducibility : Always characterize intermediates (e.g., by melting point and IR) to ensure stepwise fidelity .
  • Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .
  • Data Interpretation : Cross-validate computational predictions with experimental SAR studies to refine models .

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